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Introduction and Application Notes
Herbarium specimens are an invaluable repository of plant biodiversity, offering a historical and

temporal window into the planet's flora.[1][2] For researchers in fields ranging from

phylogenetics to drug discovery, these collections provide access to rare, extinct, or

geographically remote species.[2][3][4] However, extracting high-quality DNA from these

specimens presents significant challenges. Over time, DNA becomes highly fragmented and

degraded.[1][5][6][7] Furthermore, the preservation process and the plants' own biochemistry

can lead to high concentrations of secondary metabolites, such as polyphenols and

polysaccharides, which co-precipitate with DNA and inhibit downstream enzymatic reactions

like PCR.[5][8][9]

The Cetyltrimethylammonium Bromide (CTAB) method is a robust and cost-effective lysis-

based protocol widely adapted for isolating DNA from plant tissues, especially those rich in

inhibitory compounds.[8][10] The cationic detergent CTAB effectively lyses cells, denatures

proteins, and forms complexes with polysaccharides, allowing for their removal.[10] Standard

CTAB protocols often require modifications to overcome the specific challenges posed by

herbarium specimens.[3] Key modifications include:

Addition of Antioxidants: Reagents like β-mercaptoethanol and polyvinylpyrrolidone (PVP)

are crucial.[8] β-mercaptoethanol is an antioxidant that prevents the oxidation of

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b091573?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9215277/
https://experiments.springernature.com/articles/10.1007/978-1-62703-767-9_4
https://experiments.springernature.com/articles/10.1007/978-1-62703-767-9_4
https://www.researchgate.net/publication/259700673_DNA_Extraction_from_Herbarium_Specimens
https://pmc.ncbi.nlm.nih.gov/articles/PMC11177442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9215277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://www.researchgate.net/publication/382917852_Optimization_of_DNA_extraction_protocol_for_herbarium_specimens
https://www.tandfonline.com/doi/full/10.2144/000114517
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278933/
https://openreadings.eu/wp-content/latex/perm/395cffb82f4721e3b45c6fc8c51f2d8fa98a63bcaa23e52aa2856706ea4a5341/abstract.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278933/
https://www.zymoresearch.com/blogs/blog/ctab-protocol-for-isolating-dna-from-plant-tissues
https://www.zymoresearch.com/blogs/blog/ctab-protocol-for-isolating-dna-from-plant-tissues
https://www.researchgate.net/publication/259700673_DNA_Extraction_from_Herbarium_Specimens
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278933/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


polyphenols, which can damage DNA, while PVP binds to polyphenolic compounds,

preventing their co-precipitation with the DNA.[5][8] For herbarium specimens, an increased

concentration of β-mercaptoethanol may be beneficial.[5]

Optimized Lysis Conditions: While typical protocols use a 60-65°C incubation, some studies

suggest that a shorter and cooler lysis step can yield purer DNA from herbarium tissues by

reducing oxidation and preventing further DNA fragmentation.[8][11]

Extended Precipitation: Due to the fragmented nature of DNA in older specimens, extending

the isopropanol precipitation time (e.g., overnight to several days at -20°C) can significantly

improve the yield of short DNA fragments.[5]

This document provides a detailed, modified CTAB protocol optimized for herbarium specimens

and summarizes quantitative data to guide researchers in obtaining DNA suitable for

downstream applications, including PCR, DNA barcoding, and next-generation sequencing.

Experimental Workflow
The following diagram illustrates the key stages of the modified CTAB DNA extraction process

for herbarium specimens.
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Caption: Workflow for Modified CTAB DNA Extraction from Herbarium Specimens.
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This protocol is a synthesis of several modified CTAB methods optimized for old or difficult

plant tissues.[5][6][12]

I. Materials and Reagents

2x CTAB Lysis Buffer:

2% (w/v) CTAB (Cetyltrimethylammonium Bromide)

100 mM Tris-HCl, pH 8.0

20 mM EDTA, pH 8.0

1.4 M NaCl

Autoclave and store at room temperature.

Additives (prepare fresh before use):

2% (w/v) Polyvinylpyrrolidone (PVP-40)

0.4% (v/v) β-mercaptoethanol (add to lysis buffer in a fume hood just before use)

Other Reagents:

Chloroform:Isoamyl Alcohol (24:1 mixture)

Isopropanol (100%), ice-cold

Ethanol (70% and 95%), ice-cold

TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)

Liquid Nitrogen

Equipment:

Mortar and pestle
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1.5 mL or 2.0 mL microcentrifuge tubes

Microcentrifuge

Water bath or heating block

Vortexer

Pipettes and sterile filter tips

Fume hood

II. Procedure

Sample Preparation: a. Weigh 10-20 mg of dried herbarium leaf tissue.[12] Avoid areas with

visible fungal growth or excessive adhesives. b. Place the tissue in a pre-chilled mortar and

add liquid nitrogen. Grind the tissue to a very fine powder using the pestle.[10][13] This step

is critical for breaking tough plant cell walls. c. Carefully transfer the powdered tissue to a

labeled 2.0 mL microcentrifuge tube.

Lysis: a. In a fume hood, prepare the modified 2x CTAB lysis buffer by adding β-

mercaptoethanol to a final concentration of 0.4% and PVP to 2%. b. Add 600 µL of the pre-

warmed (65°C) modified CTAB buffer to the powdered tissue.[14] c. Vortex thoroughly to

create a slurry. Ensure no clumps of tissue remain. d. Incubate the mixture in a water bath at

65°C for 1-2 hours, with occasional gentle mixing.[14] Note: For particularly fragile or old

DNA, consider a lower temperature (55°C) to reduce further degradation.[8][11]

Purification: a. After incubation, allow the tube to cool to room temperature. b. Add an equal

volume (600 µL) of Chloroform:Isoamyl alcohol (24:1). c. Mix by inverting the tube gently for

5-10 minutes to form an emulsion. Do not vortex, as this can shear the DNA. d. Centrifuge at

13,000 rpm for 15-20 minutes at room temperature.[14] The mixture will separate into three

layers: a top aqueous phase (containing DNA), a middle interface (with cellular debris), and

a bottom organic phase.[12] e. Carefully pipette the top aqueous phase into a new, clean 1.5

mL microcentrifuge tube. It is critical to avoid transferring any of the middle interface layer, as

this contains contaminants.[5] If the interface is disturbed, repeat the chloroform extraction.
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Precipitation: a. To the collected aqueous phase, add 0.7 volumes (approx. 400 µL) of ice-

cold 100% isopropanol. b. Mix gently by inversion. A white, stringy precipitate of DNA may

become visible. c. Incubate at -20°C to precipitate the DNA. For herbarium specimens, a

longer incubation period is highly recommended, from overnight to several days, to maximize

the recovery of small DNA fragments.[5]

Washing: a. Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the DNA. b. Carefully

decant or pipette off the supernatant without disturbing the pellet. The pellet may be small

and translucent. c. Add 700 µL of ice-cold 70% ethanol to wash the pellet. This removes co-

precipitated salts. d. Centrifuge at 13,000 rpm for 5 minutes at 4°C. e. Decant the ethanol

carefully. Repeat the wash step with 700 µL of ice-cold 95% ethanol.[12] f. After the final

wash, decant the ethanol and briefly centrifuge the tube again to collect any remaining liquid.

Remove the last traces of ethanol with a fine pipette tip.

Resuspension: a. Air-dry the pellet for 10-15 minutes at room temperature, or until the

ethanol has evaporated. Do not over-dry the pellet, as this can make it difficult to dissolve. b.

Resuspend the DNA pellet in 30-50 µL of TE buffer. The volume can be adjusted based on

the pellet size. c. Incubate at 55°C for 30-60 minutes or at 4°C overnight to aid in dissolving

the DNA.

Quality Control: a. Quantify the DNA concentration and assess purity using a

spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA,

while the A260/A230 ratio should ideally be between 1.8 and 2.2.[8] Lower ratios often

indicate contamination with proteins or polysaccharides/phenols, respectively. b. Check DNA

integrity by running an aliquot on a 1% agarose gel. DNA from herbarium specimens will

often appear as a smear, indicating degradation, rather than a distinct high-molecular-weight

band.[5]

Quantitative Data Summary
The success of DNA extraction from herbarium specimens can vary significantly based on the

age of the specimen, plant species, and protocol modifications. The table below summarizes

comparative data from published studies.
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Sample Type /
Method

Avg. DNA
Concentration

Avg.
A260/A280
Ratio

Avg.
A260/A230
Ratio

Key Findings
& Reference

Herbarium

Specimens

(Modified CTAB)

82 - 446.8 ng/µL
Low

(unspecified)

Low

(unspecified)

CTAB method

yielded higher

concentrations

but lower purity

compared to

commercial kits

on old

specimens.[3]

[15]

Herbarium

Specimens

(Commercial Kit)

11.37 - 37.25 ng/

µL
1.62 - 2.39 Not Reported

Commercial kits

yielded lower

DNA

concentrations

but higher purity,

suitable for PCR.

[3][15]

Herbarium

Specimens

(Modified CTAB)

~249 ng/µL Not specified Not specified

Modified CTAB

method yielded

significantly

higher DNA

concentration

than Qiagen or

Thermo Fisher

kits.[9]

Herbarium

Specimens +

doubled PVP-40

~337 ng/µL ~2.00 Not specified

Doubling PVP in

the CTAB buffer

improved both

DNA

concentration

and purity

(A260/280 ratio).

[9]
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Herbarium

Specimens

(Unmodified

CTAB)

234 ng/µL 1.63 Not Reported

DNA failed to

amplify in PCR,

likely due to

inhibitors.[14]

Herbarium

Specimens

(Modified CTAB)

519.8 ng/μL 1.32 Not Reported

Modifications to

the CTAB

protocol

improved DNA

yield, but purity

remained low.

[14]

Herbarium vs.

Silica-Dried

Tissue

Lower Yield Lower Ratio Lower Ratio

DNA extracted

from herbarium

specimens

consistently

showed lower

yield, purity, and

shorter fragment

lengths

compared to

silica-dried tissue

from the same

species.[5][8]

Note: DNA yield and quality are highly variable. The values presented are averages from

specific studies and should be considered as representative examples. Purity ratios for

herbarium DNA are often suboptimal but may still be viable for downstream applications,

especially with robust polymerases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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